molecular formula C11H10N2O4S B15064943 2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol

2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol

Cat. No.: B15064943
M. Wt: 266.28 g/mol
InChI Key: RUMQGEVSDOQCJU-UHFFFAOYSA-N
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Description

2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol is a chemical compound known for its unique structure and properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol typically involves the reaction of appropriate pyrimidine derivatives with mercapto and methoxyphenoxy groups under controlled conditions. Common reagents used in the synthesis include sodium methoxide, diethyl malonate, and thiourea . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the mercapto group results in disulfides, while substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. The presence of functional groups like mercapto and methoxyphenoxy allows it to participate in various biochemical interactions, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-5-(4-methoxyphenoxy)pyrimidine-4,6-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both mercapto and methoxyphenoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

6-hydroxy-5-(4-methoxyphenoxy)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-16-6-2-4-7(5-3-6)17-8-9(14)12-11(18)13-10(8)15/h2-5H,1H3,(H3,12,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMQGEVSDOQCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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